4-ethyl-2,3-dioxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]piperazine-1-carboxamide
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Overview
Description
This compound is a derivative of 4-ethyl-2,3-dioxo-1-piperazinecarbonylchloride , which is used as a reagent in the synthesis of various derivatives . It contains a piperazine ring, which is a common feature in many pharmaceuticals, and thiophene rings, which are sulfur-containing aromatic compounds.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophiles and electrophiles . For instance, 4-Ethyl-2,3-dioxo-1-piperazinecarbonyl Chloride is used as a reagent in the synthesis of amino (thienyl)benzamide derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely include a piperazine ring substituted with an ethyl group and a carbonyl chloride group, along with thiophene rings attached via a methylene bridge .Chemical Reactions Analysis
Thiophene derivatives have been synthesized and evaluated for their antimicrobial, antioxidant, anticorrosion, and anticancer activities . The reactivity of such compounds often involves the thiophene rings and the piperazine moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, 4-ethyl-2,3-dioxo-1-piperazinecarbonylchloride is a powder with a molecular weight of 204.61 g/mol .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explores the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds, including ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, demonstrated antimicrobial, antilipase, and antiurease activities. This suggests potential applications in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings highlight the potential for developing new therapeutic agents targeting inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Piperazine Derivatives and Their Reactions
Vasileva et al. (2018) discussed the reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines to produce piperazine derivatives. This research could inform the synthesis of novel compounds with potential pharmacological applications (Vasileva, V. Y. Vaganov, Shipilovskikh, & Rubtsov, 2018).
Polyamides Containing Nucleobases
Research by Hattori and Kinoshita (1979) on the synthesis of polyamides containing uracil and adenine opens avenues for the application of similar compounds in biomaterials and drug delivery systems. The study showed that certain polyamides were soluble in water, indicating their potential use in biomedical applications (Hattori & Kinoshita, 1979).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-ethyl-2,3-dioxo-N-[thiophen-2-yl(thiophen-3-yl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-2-18-6-7-19(15(21)14(18)20)16(22)17-13(11-5-9-23-10-11)12-4-3-8-24-12/h3-5,8-10,13H,2,6-7H2,1H3,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUBNGRKXNFVJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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